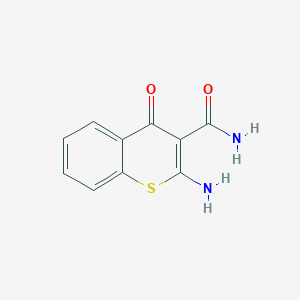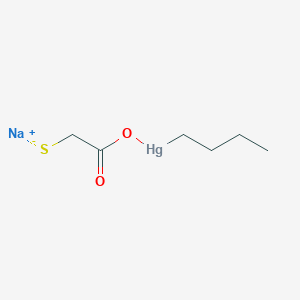
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is a complex organomercury compound It is characterized by the presence of a mercaptoacetate ligand, which coordinates to the mercury atom through both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium typically involves the reaction of butyl mercaptoacetate with a mercury salt, such as mercuric chloride, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The mercaptoacetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
Wissenschaftliche Forschungsanwendungen
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of mercury poisoning, is ongoing.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercaptoacetate ligand facilitates the binding of the mercury atom to these targets, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and is the basis for both its toxic and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercurate(1-), methyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), propyl(mercaptoacetato(2-)-O,S-), sodium
Uniqueness
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is unique due to its specific butyl group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in certain applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
64048-05-1 |
|---|---|
Molekularformel |
C6H11HgNaO2S |
Molekulargewicht |
370.80 g/mol |
IUPAC-Name |
sodium;butyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C4H9.C2H4O2S.Hg.Na/c1-3-4-2;3-2(4)1-5;;/h1,3-4H2,2H3;5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
InChI-Schlüssel |
XVAOJFFCAQNGJF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Hg]OC(=O)C[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


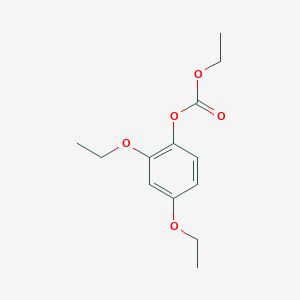
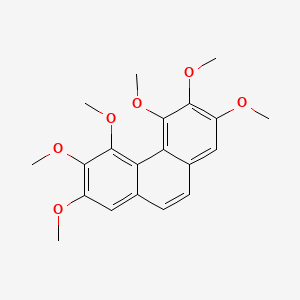
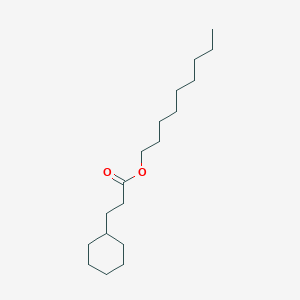

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
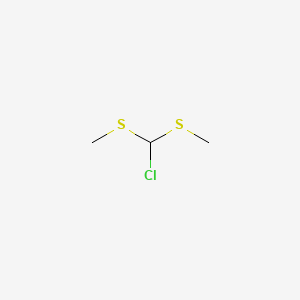

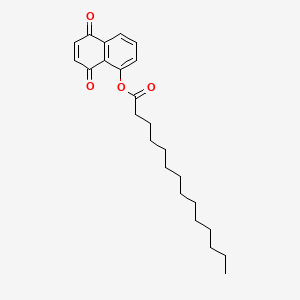
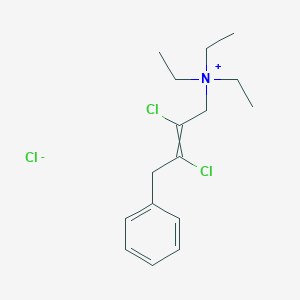

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
